4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide
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Overview
Description
4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a valuable subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form 2,4-dichlorophenoxyalkane.
Coupling with butanamide: The intermediate is then reacted with butanamide under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dichlorophenoxy)-N-(2-methoxyethyl)butanamide
- 4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide
- 4-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)butanamide
Uniqueness
4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C23H22Cl2N2O4S |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C23H22Cl2N2O4S/c1-27(19-6-3-2-4-7-19)32(29,30)20-12-10-18(11-13-20)26-23(28)8-5-15-31-22-14-9-17(24)16-21(22)25/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,26,28) |
InChI Key |
MGFCZWFHEWYEFJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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